2,3-Dimethyl-4-methoxyphenylacetonitrile
Overview
Description
2,3-Dimethyl-4-methoxyphenylacetonitrile is a chemical compound with the molecular formula C11H13NO . It has a molecular weight of 175.23 g/mol . This compound is also known by other names such as Benzeneacetonitrile, 4-methoxy-2,3-dimethyl- and 2-(4-methoxy-2,3-dimethylphenyl)acetonitrile .
Molecular Structure Analysis
The InChI string for 2,3-Dimethyl-4-methoxyphenylacetonitrile is InChI=1S/C11H13NO/c1-8-9(2)11(13-3)5-4-10(8)6-7-12/h4-5H,6H2,1-3H3 . The Canonical SMILES is CC1=C(C=CC(=C1C)OC)CC#N . These strings provide a way to represent the molecule’s structure using text.Physical And Chemical Properties Analysis
The computed properties of 2,3-Dimethyl-4-methoxyphenylacetonitrile include a XLogP3-AA of 2.3, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 175.099714038 g/mol . The Topological Polar Surface Area is 33 Ų, and the Heavy Atom Count is 13 .Scientific Research Applications
Synthetic Applications :
- A study by Short, Dunnigan, and Ours (1973) discusses the use of benzylamines in the synthesis of phenethylamines from phenylacetonitriles. This involves the Mannich reaction on phenols or reductive alkylation of aldehydes to obtain nitriles, which can be further reduced to phenethylamines. This process shows the synthetic utility of compounds like 2,3-Dimethyl-4-methoxyphenylacetonitrile in creating phenethylamines, which have various applications (Short, Dunnigan, & Ours, 1973).
Pharmacological Research :
- A study by Inoue, O-ishi, and May (1975) on the synthesis and pharmacology of benzomorphans from compounds including m-methoxyphenylacetonitrile indicates the role of similar compounds in pharmacological research. This research is crucial for developing new drugs and understanding their mechanisms (Inoue, O-ishi, & May, 1975).
Photochemical Applications :
- Guizzardi, Mella, Fagnoni, and Albini (2000) explored the photochemical preparation of various phenyl compounds. Their work demonstrates the potential of compounds like 2,3-Dimethyl-4-methoxyphenylacetonitrile in photochemistry, particularly in the smooth formation of heterocycles through photolysis (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Corrosion Inhibition Studies :
- Erdoğan, Safi, Kaya, Işın, Guo, and Kaya (2017) conducted a computational study on the corrosion inhibition properties of novel quinoline derivatives. This research implicates the use of compounds similar to 2,3-Dimethyl-4-methoxyphenylacetonitrile in protecting metals from corrosion, an important aspect in material science and engineering (Erdoğan et al., 2017).
Metabolic Studies in Drug Development :
- The effect of
properties
IUPAC Name |
2-(4-methoxy-2,3-dimethylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-9(2)11(13-3)5-4-10(8)6-7-12/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYKILPDSJBHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344182 | |
Record name | 2,3-Dimethyl-4-methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-methoxyphenylacetonitrile | |
CAS RN |
206559-60-6 | |
Record name | 2,3-Dimethyl-4-methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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